molecular formula C7H9N3 B162318 1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole CAS No. 135830-03-4

1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B162318
M. Wt: 135.17 g/mol
InChI Key: JBLQVLLTGGSFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole (DMIP) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. DMIP is a five-membered ring structure that contains two nitrogen atoms and a pyrazole ring. It has unique physical and chemical properties that make it a versatile compound for various applications.

Mechanism Of Action

The mechanism of action of 1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as protein kinases, which are involved in cell signaling pathways. 1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. 1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole in lab experiments is its versatility as a building block for the synthesis of various compounds. 1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using 1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole is its limited solubility in certain solvents, which may affect its ability to be used in certain experiments.

Future Directions

There are several potential future directions for the study of 1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole, including its potential as an anticancer agent, its use in the synthesis of novel compounds, and its potential as a ligand in the synthesis of MOFs and coordination polymers. Further research is needed to fully understand the mechanism of action of 1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole and its potential applications in various fields.

Synthesis Methods

1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole can be synthesized through several methods, including the reaction of 2-aminopyrazole with 2-bromoacetophenone in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-bromoacetophenone with 1,2-diaminobenzene in the presence of a base, such as sodium hydride. The reaction is carried out in a solvent, such as dimethylformamide (DMF), at elevated temperatures. 1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole can also be synthesized through a one-pot, three-component reaction involving 2-aminopyrazole, 2-bromoacetophenone, and formaldehyde.

Scientific Research Applications

1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole has several potential applications in scientific research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole has been studied for its potential as an anticancer agent, as well as its ability to inhibit the activity of certain enzymes, such as protein kinases. In material science, 1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In organic synthesis, 1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole has been used as a building block for the synthesis of various compounds, including heterocyclic compounds and natural products.

properties

IUPAC Name

1,7-dimethylimidazo[1,2-b]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-6-5-8-10-4-3-9(2)7(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLQVLLTGGSFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N(C=CN2N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole

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